Liraglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), a naturally occurring peptide hormone. [] It belongs to a class of drugs known as GLP-1 receptor agonists. [] While clinically approved for treating type 2 diabetes and obesity, Liraglutide holds significant research interest due to its diverse biological effects. [] Studies explore its potential in various fields, including cardiovascular health, [] renal function, [] and cellular processes like apoptosis and adipogenesis. [, , ]
One method for synthesizing Liraglutide involves solid-phase peptide synthesis. [] This process starts with a propeptide, onto which peptide fragments (comprising 2 to 5 amino acids, including Threonine-Phenylalanine) are sequentially coupled. [] Solid-phase synthesis continues to build the full Liraglutide peptide chain on a resin. [] This method aims to minimize racemization, particularly of the D-Threonine residue at position 5, to ensure high purity and yield. []
Liraglutide shares structural similarities with human GLP-1, with modifications enhancing its stability and resistance to enzymatic degradation. [] These modifications include:
These structural alterations contribute to Liraglutide's prolonged duration of action compared to native GLP-1. []
Liraglutide primarily exerts its effects by activating the GLP-1 receptor (GLP-1R). [, ] This receptor is found in various tissues, including pancreatic beta cells, the brain, and the gut, contributing to its diverse actions:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9